4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one

neurodegeneration RNA-binding protein TDP-43

4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 896814-82-7; CHEMBL1499898) is a synthetic, small-molecule 4-substituted coumarin derivative. The compound possesses a 2H-chromen-2-one core substituted at the 4-position with a 4-ethylpiperazin-1-ylmethyl group and at the 6-position with a methyl group.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 896814-82-7
Cat. No. B2941573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one
CAS896814-82-7
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C
InChIInChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-5-4-13(2)10-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
InChIKeyZJLIYYIBZUILAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one: Baseline Identity and Procurement Context


4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 896814-82-7; CHEMBL1499898) is a synthetic, small-molecule 4-substituted coumarin derivative . The compound possesses a 2H-chromen-2-one core substituted at the 4-position with a 4-ethylpiperazin-1-ylmethyl group and at the 6-position with a methyl group. It is primarily encountered as a screening library member, and all publicly curated bioactivity data originate from PubChem quantitative high-throughput screening (qHTS) campaigns . The molecule contains zero chiral centers, has a free-base molecular weight of 286.38 g/mol (calculated logP 2.24), and obeys Lipinski's rule-of-five (no violations), indicating drug-like physicochemical properties . No human-maximum-phase or first-in-class annotations exist, reflecting its early pre‑clinical character .

Why In-Class 4-((4-alkylpiperazin-1-yl)methyl)-2H-chromen-2-one Congeners Cannot Substitute for 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one


Coumarin 4-methylamine derivatives bearing piperazine substitutions constitute a large, structurally homogeneous compound space, yet even single‑atom changes on the 6-position of the chromenone ring or the N‑alkyl chain of the piperazine can profoundly alter target‑engagement profiles . For example, the 6‑ethyl homologue (CAS 896830‑15‑2, CHEMBL…)] yielded a different biological fingerprint in comparative qHTS panels, while the 6‑chloro analog (CAS 896830‑67‑4) demonstrated CYP450 inhibition activities that differ from the methyl analogue (see Section 3) . Consequently, researchers requiring a validated, low‑potency probe for TAR DNA‑binding protein 43 (TDP‑43; potency 1.12 μM) or a scaffold that displays a clean inactivity window against the malarial plastid target cannot assume bioequivalence with closely related analogues and must confirm the exact CAS identity at procurement .

Quantitative Evidence Guide: Differentiating 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one from Structural Analogues


TAR DNA‑Binding Protein 43 (UniProt: Q13148) Bioactivity with Distal Target Inactivity Window

The compound is one of only a handful of publicly disclosed small molecules exhibiting measurable activity against TAR DNA‑binding protein 43 (TDP‑43) . In the same qHTS campaign, the compound was inactive against the malarial plastid delayed‑death target (48 h incubation, potency > 3294 nM, annotated as inactive) . This discordance suggests that the 6‑methyl‑4‑(4‑ethylpiperazin‑1‑ylmethyl) substitution pattern imparts a target selectivity window that is lost upon minor structural changes; for instance, the 6‑ethyl‑4-[(4‑methylpiperazin‑1‑yl)methyl]‑2H‑chromen‑2‑one analogue exhibits a distinct CYP450 inhibition profile .

neurodegeneration RNA-binding protein TDP-43 selectivity profiling

Physicochemical Differentiation: Lipophilicity and Molecular Weight Relative to 6-Ethyl and 6-Chloro Congeners

The 6‑methyl substitution results in a ClogP of 2.24, which is substantially lower than the 6‑ethyl analogue (estimated ClogP ≈ 2.9) and higher than the 6‑chloro derivative (ClogP ≈ 2.0) . This intermediate lipophilicity may favorably influence aqueous solubility and protein‑binding characteristics relative to more hydrophobic or polar congeners . Furthermore, the molecular weight (286.38 g/mol) is approximately 14 Da less than the 6‑ethyl homologue and 4 Da more than the 6‑chloro variant .

ADME lipophilicity drug-likeness chromen-2-one

JMJD2E Inhibitory Activity with Defined Potency Anchor for Demethylase Probe Development

The compound demonstrated a nominal potency of 39.8 μM against human lysine‑specific demethylase 4E (JMJD2E), albeit with an inconclusive rating . In the same assay, the 6‑ethyl‑4-[(4‑methylpiperazin‑1‑yl)methyl] analogue was untested, and the 6‑chloro analogue showed no measurable activity . This provides a low‑confidence but unique activity signal for the 6‑methyl‑substituted chemotype in the JMJD2 family.

epigenetics histone demethylase JMJD2E cancer

Procurement‑Oriented Application Scenarios for 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one


Chemical Probe for TDP‑43 Aggregation in Neurodegenerative Disease Models

The compound’s singular activity against TAR DNA‑binding protein 43 (potency 1.12 μM) positions it as a moderately potent screening hit suitable for chemical probe development . Because it lacks activity against the malarial plastid target, it offers a selectivity advantage over pan‑active coumarin derivatives, reducing false‑positive rates in TDP‑43‑centric assays .

Selectivity Reference Compound in CYP450 Inhibition Panels

The 6‑methyl‑4‑(4‑ethylpiperazin‑1‑ylmethyl) substitution pattern confers a CYP3A4 IC50 of 10 μM and CYP2D6 IC50 of 7.5 μM , whereas the 6‑ethyl‑4‑methylpiperazine analogue displays CYP2E1 activity . This allows the compound to serve as a selectivity standard in CYP inhibition screening cascades where CYP2D6 and CYP3A4 liabilities must be benchmarked independently of CYP2E1.

Scaffold for Fragment-Based or Structure-Guided Demethylase Inhibitor Optimization

Although the JMJD2E potency is inconclusive (39.8 μM), the presence of the 4‑ethylpiperazine hydrogen‑bond donor suggests that structure‑guided medicinal chemistry could improve binding efficiency . The compound’s low molecular weight (286.38 g/mol) and favorable rule‑of‑five profile make it an attractive fragment‑like starting point for hit‑to‑lead optimization .

Calibration Standard for Coumarin‑Based Redox Activity Assays

Coumarin derivatives are known to interfere with redox‑sensitive assays. The precisely documented JMJD2E and TDP‑43 potencies of this compound, combined with its inactivity in the 48‑h malarial plastid assay , allow it to function as a calibration standard for designing Z′‑factor experiments that require a known weakly active compound with a defined activity cliff.

Quote Request

Request a Quote for 4-((4-ethylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.